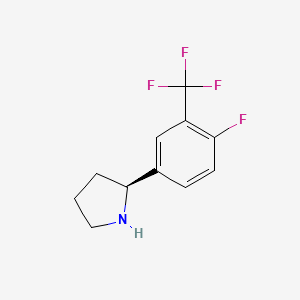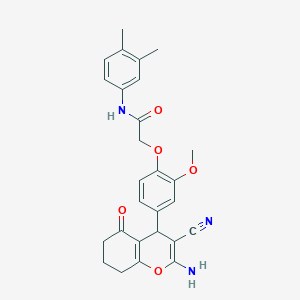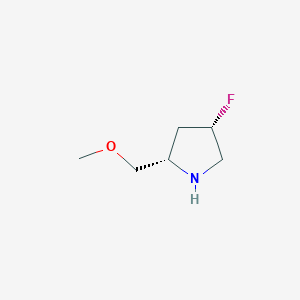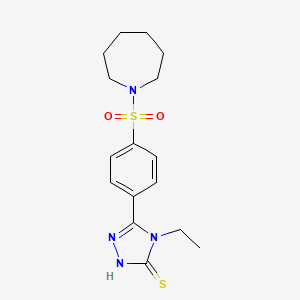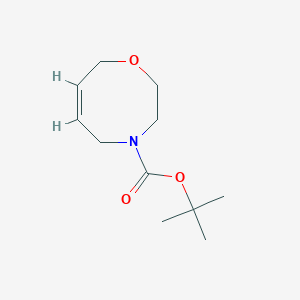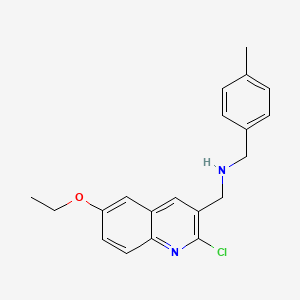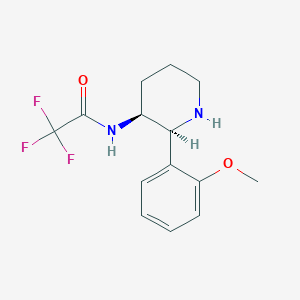![molecular formula C17H24N2O2 B12991650 Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(methylamino)-2-azaspiro[44]nonane-2-carboxylate is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a spirocyclic intermediate, followed by the introduction of the benzyl and methylamino groups through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols
Applications De Recherche Scientifique
Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential as an anticancer agent.
Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate: Used in organic synthesis and medicinal chemistry.
Uniqueness
Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate stands out due to its unique combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its utility in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C17H24N2O2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-18-15-11-19(13-17(15)9-5-6-10-17)16(20)21-12-14-7-3-2-4-8-14/h2-4,7-8,15,18H,5-6,9-13H2,1H3 |
Clé InChI |
UWZJOVNVWCRPJT-UHFFFAOYSA-N |
SMILES canonique |
CNC1CN(CC12CCCC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


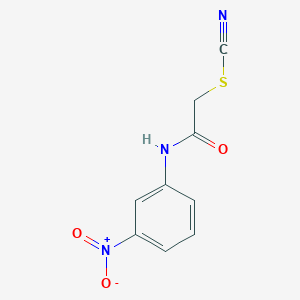
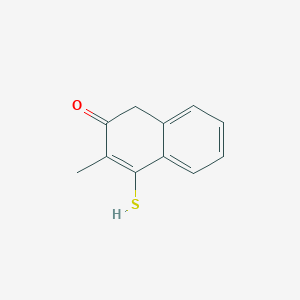
![1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one](/img/structure/B12991594.png)
![S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B12991605.png)


